molecular formula C14H14INO2S B4973132 N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-iodobenzamide

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-iodobenzamide

Cat. No.: B4973132
M. Wt: 387.24 g/mol
InChI Key: IFMNXISTIIFRDP-UHFFFAOYSA-N
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Description

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-iodobenzamide is an organic compound that features a furan ring, a sulfanyl group, and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-iodobenzamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethylsulfanyl intermediate. This intermediate can be synthesized through the reaction of furan-2-carbaldehyde with a thiol compound under acidic conditions. The resulting furan-2-ylmethylsulfanyl compound is then reacted with 4-iodobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The iodinated benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-iodobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-iodobenzamide involves its interaction with specific molecular targets. The furan ring and sulfanyl group may interact with enzymes or receptors, modulating their activity. The iodinated benzamide moiety can enhance the compound’s binding affinity to certain proteins, leading to altered cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-nitrobenzamide
  • N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-chlorobenzamide

Uniqueness

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in substitution reactions and may improve its binding affinity to certain biological targets compared to its nitro or chloro analogs.

Properties

IUPAC Name

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14INO2S/c15-12-5-3-11(4-6-12)14(17)16-7-9-19-10-13-2-1-8-18-13/h1-6,8H,7,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMNXISTIIFRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSCCNC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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